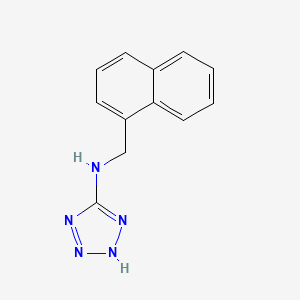
N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide, also known as INA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. INA is a member of the acrylamide family, which is widely used in various fields such as polymer chemistry, agriculture, and pharmaceuticals.
Applications De Recherche Scientifique
N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide has been extensively studied in scientific research due to its potential applications in various fields such as drug discovery, materials science, and biotechnology. One of the main areas of research is the development of novel inhibitors for enzymes involved in diseases such as cancer and inflammation. N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cancer growth.
Mécanisme D'action
The mechanism of action of N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide involves the inhibition of enzymes through the formation of covalent bonds with the active site residues. The nitro group in N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide acts as an electrophile, which reacts with the nucleophilic residues in the enzyme active site, leading to the formation of a covalent bond. This covalent bond formation results in the irreversible inhibition of the enzyme activity.
Biochemical and Physiological Effects
N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. The inhibition of COX-2 by N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide leads to the reduction of prostaglandin production, which results in the alleviation of inflammation. Additionally, N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its high potency and selectivity towards specific enzymes. Additionally, N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the main limitations of using N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide is its irreversible inhibition of enzymes, which can lead to off-target effects and potential toxicity.
Orientations Futures
There are various future directions for the research and development of N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide, including the design and synthesis of novel inhibitors with improved potency and selectivity. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide, as well as its potential toxicity and side effects. Furthermore, the application of N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide in materials science and biotechnology is an area that requires further exploration, including the development of novel sensors and biosensors based on N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide.
Méthodes De Synthèse
N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide can be synthesized through a multi-step process involving the reaction of 4-isopropylphenylamine with 4-nitrobenzaldehyde, followed by a Knoevenagel condensation reaction with acryloyl chloride. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Propriétés
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(2)15-6-8-16(9-7-15)19-18(21)12-5-14-3-10-17(11-4-14)20(22)23/h3-13H,1-2H3,(H,19,21)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFCCMRGPQTGQP-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5830237.png)
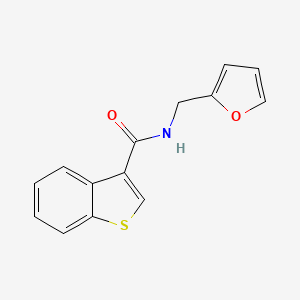
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5830252.png)

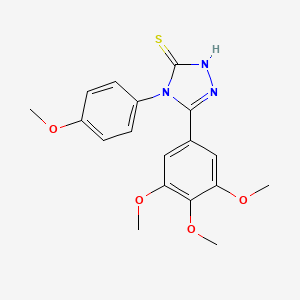

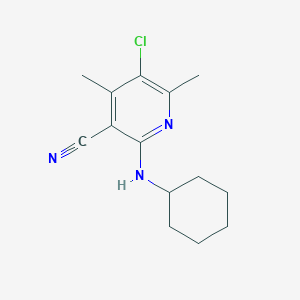
![4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5830293.png)
![N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5830299.png)
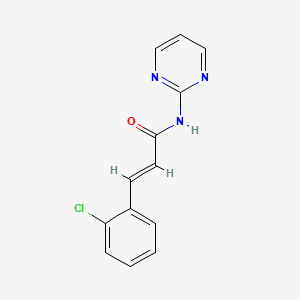
![2-(2-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5830311.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5830331.png)

